molecular formula C16H11ClN2OS B1223149 N-(2-chlorophenyl)-5-(2-pyridinyl)-2-thiophenecarboxamide

N-(2-chlorophenyl)-5-(2-pyridinyl)-2-thiophenecarboxamide

Cat. No. B1223149
M. Wt: 314.8 g/mol
InChI Key: GIFKUSHSCZVGIO-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-(2-pyridinyl)-2-thiophenecarboxamide is an aromatic amide.

Scientific Research Applications

1. Synthesis and Biological Activity

Research has demonstrated the synthesis of various chemical compounds similar to N-(2-chlorophenyl)-5-(2-pyridinyl)-2-thiophenecarboxamide. For instance, Akbari et al. (2008) synthesized N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide and its derivatives, which exhibited significant antimicrobial activities against bacterial and fungal growth (Akbari et al., 2008). Additionally, Atta and Abdel-Latif (2021) synthesized 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, demonstrating cytotoxicity against various cell lines, particularly those containing thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel‐Latif, 2021).

2. Antioxidant and Anti-Inflammatory Properties

Kumar et al. (2008) researched the anti-inflammatory and antioxidant activities of acid chloride derivatives of 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta [b] thiophene-3-carboxamide, showing potential for medical applications (Kumar et al., 2008).

3. Anticonvulsant Properties

The structural and molecular interaction studies, such as those conducted by Kubicki et al. (2000) on anticonvulsant enaminones including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, provide insights into the potential applications of N-(2-chlorophenyl)-5-(2-pyridinyl)-2-thiophenecarboxamide in neurological conditions (Kubicki et al., 2000).

4. Anticancer Applications

Compounds similar to N-(2-chlorophenyl)-5-(2-pyridinyl)-2-thiophenecarboxamide have been investigated for their anticancer properties. El‐Sayed et al. (2011) synthesized 4-(4-Chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one and its derivatives, exhibiting antitumor and antibacterial activity, suggesting potential uses in cancer research (El‐Sayed et al., 2011).

5. Antimicrobial Activity

Desai et al. (2011) synthesized N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides demonstrating in vitro antibacterial and antifungal activities, indicating the potential antimicrobial applications of related compounds (Desai et al., 2011).

properties

Product Name

N-(2-chlorophenyl)-5-(2-pyridinyl)-2-thiophenecarboxamide

Molecular Formula

C16H11ClN2OS

Molecular Weight

314.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-pyridin-2-ylthiophene-2-carboxamide

InChI

InChI=1S/C16H11ClN2OS/c17-11-5-1-2-6-12(11)19-16(20)15-9-8-14(21-15)13-7-3-4-10-18-13/h1-10H,(H,19,20)

InChI Key

GIFKUSHSCZVGIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)C3=CC=CC=N3)Cl

solubility

0.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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